molecular formula C8H8N2O B2670454 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one CAS No. 1857903-01-5

2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2670454
CAS No.: 1857903-01-5
M. Wt: 148.165
InChI Key: YYNDNMMRGFMXJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one is a synthetic pyridazinone derivative, a class of nitrogen-containing heterocyclic compounds recognized for its significant potential in pharmaceutical and agrochemical research. The core pyridazin-3(2H)-one structure is characterized by a six-membered ring with two adjacent nitrogen atoms and a carbonyl group, which provides a versatile scaffold for interaction with various biological targets . In medicinal chemistry, pyridazinone derivatives are investigated for a wide spectrum of biological activities. Research indicates that this chemical class shows promise as a platform for developing novel PDE10A (Phosphodiesterase 10A) inhibitors, which are relevant for central nervous system disorders such as schizophrenia . Furthermore, analogous compounds have been explored as potent and selective inhibitors of D-amino-acid oxidase (DAAO), a target for modulating glutamatergic signaling and potentially treating neurodegenerative and psychiatric conditions . The structural motif is also prevalent in compounds screened for antibacterial activity, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and non-fermenting Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii . The but-2-yn-1-yl substituent in this specific compound introduces an alkyne functional group, which can be critical for further chemical modifications via click chemistry or for enhancing binding interactions through exploration of unique steric and electronic properties. This product is supplied for research and development purposes exclusively. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to consult the product's Certificate of Analysis for specific data on purity, stability, and handling procedures.

Properties

IUPAC Name

2-but-2-ynylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-3-7-10-8(11)5-4-6-9-10/h4-6H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNDNMMRGFMXJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C(=O)C=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazine derivative with an alkyne-containing compound. The reaction conditions often include the use of a base such as sodium carbonate and a solvent like acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a dihydropyridazinone derivative .

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, which can be utilized in various chemical reactions and processes.

Biology

Research has indicated that 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one interacts with several biological systems:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been tested on human breast cancer cells (MX-1 model), exhibiting significant apoptotic activity with an EC50 value indicating effectiveness at low concentrations.
  • Anti-inflammatory Properties : In vitro studies demonstrated that the compound significantly inhibits pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Medicine

The therapeutic potential of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one is being explored for various conditions:

  • Neurological Disorders : The compound has been investigated as a selective inhibitor of monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Its mechanism involves modulating biogenic amines in the brain, which play critical roles in these disorders .

Case Study 1: Anticancer Activity

A study conducted on the effects of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one on breast cancer cells revealed that the compound effectively induced apoptosis through specific molecular pathways. The research highlighted its potential as a candidate for cancer therapy.

Case Study 2: Anti-inflammatory Effects

In a mouse model of acute inflammation, administration of the compound resulted in reduced levels of inflammatory markers compared to control groups. This suggests significant therapeutic potential in managing conditions characterized by inflammation.

Mechanism of Action

The mechanism of action of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of signal transduction processes or interference with DNA replication .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

4-Chloro-5-{2-[(3-hydroxyphenyl)methylidene]hydrazin-1-yl}-2,3-dihydropyridazin-3-one (L82-G17)
  • Structure: Features a chlorinated pyridazinone core with a hydrazine-derived substituent.
  • Synthesis: Prepared via refluxing 4,5-dichloropyridazin-3(2H)-one with hydrazine monohydrate in methanol .
  • Reactivity : The hydrazine group enables Schiff base formation, while the chlorine enhances electrophilicity.
  • Bioactivity : Demonstrates selective inhibition of DNA ligases, likely due to interactions with metal ions in enzymatic active sites .
6-(Benz-1H-imidazol-2-yl)-2,3-dihydropyridazin-3-one
  • Structure: Contains a benzimidazole moiety fused to the pyridazinone ring.
  • Crystallography : The crystal structure (CCDC 1267/4256) reveals planar geometry with N,N-dimethylformamide co-crystallized, stabilizing intermolecular hydrogen bonds .
  • Bioactivity : The benzimidazole group may enhance binding to ATP-binding pockets in kinases .
4,5-Dichloro-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one
  • Structure : Dichloro and 4-methylphenyl substituents.
  • Properties : Increased lipophilicity (logP ~2.8) compared to the alkyne-substituted derivative (logP ~1.5), affecting membrane permeability .
  • Applications: Potential use in agrochemicals due to enhanced stability under UV exposure .

Functional Group Diversity and Pharmacological Profiles

4-Bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one
  • Structure : Bromine substitution and imidazole-containing side chain.
  • Reactivity : Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification .
  • Bioactivity : The imidazole group may target cytochrome P450 enzymes, as seen in related compounds .
5-[(2-Methoxyethyl)(methyl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one
  • Structure: Amino and piperidine substituents.
  • Solubility : High aqueous solubility (logS ~-2.1) due to polar groups, contrasting with the alkyne derivative’s moderate solubility (logS ~-3.5) .
6-[[(tert-Butyldiphenylsilyl)oxy]methyl]-4-(4-fluorophenyl)-2-(oxan-2-yl)-2,3-dihydropyridazin-3-one
  • Structure : Bulky silyl ether and fluorophenyl groups.
  • Stability : Enhanced steric protection reduces metabolic degradation, making it a candidate for prodrug development .

Comparative Data Table

Compound Name Molecular Weight Key Substituents logP Bioactivity Highlights
2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one 164.18 But-2-yn-1-yl ~1.5 Click chemistry applications
L82-G17 296.70 Cl, hydrazine ~2.3 DNA ligase inhibition
6-(Benzimidazol-2-yl) derivative 273.31 Benzimidazole ~2.0 Kinase inhibition
4,5-Dichloro-2-(4-methylphenyl) 257.11 Cl, 4-methylphenyl ~2.8 Agrochemical stability
4-Bromo-5-(imidazolyl) derivative 340.15 Br, imidazole ~2.5 Cytochrome P450 targeting
Piperidine-substituted 266.35 Piperidine, methoxyethyl ~-2.1 CNS modulation potential

Structural and Electronic Analysis

  • Alkyne vs. Aromatic Substituents : The but-2-yn-1-yl group in the target compound introduces electron-withdrawing character (sp hybridization), contrasting with electron-donating methyl or methoxy groups in analogs like the 4-methylphenyl derivative .
  • Crystal Packing : The benzimidazole derivative forms hydrogen-bonded dimers in the solid state , whereas the alkyne group may promote linear packing due to its rigidity.

Research Implications

The alkyne-substituted derivative offers unique advantages in synthetic chemistry (e.g., Huisgen cycloaddition) but may lag in bioactivity compared to halogenated or aromatic analogs.

Biological Activity

2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, chemical properties, and various biological effects, supported by data tables and relevant case studies.

The synthesis of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one involves the cyclization of specific precursors under controlled conditions. A common method includes the reaction of 2-(but-2-yn-1-yl)hydrazine with 3-methyl-2-butanone, typically in ethanol or methanol as solvents, under reflux conditions. The product is purified through recrystallization or chromatography.

Chemical Structure

The compound features a pyridazinone core with a but-2-yn-1-yl substituent at the 2-position. Its molecular formula is C9H10N2O, and it possesses unique characteristics due to its structural components.

Antimicrobial Properties

Research indicates that compounds similar to 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one exhibit notable antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics .

Anticancer Activity

Studies have demonstrated that this compound can inhibit cancer cell proliferation. In vitro tests revealed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The structure–activity relationship (SAR) analysis indicated that specific substitutions on the pyridazinone ring enhance anticancer activity .

CompoundCell LineIC50 Value (µM)Reference
2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-oneA431<10
Derivative AJurkat15
Derivative BHT29<5

The proposed mechanism for the anticancer activity involves the interaction of the compound with cellular proteins, leading to apoptosis in cancer cells. Molecular dynamics simulations have shown that these compounds primarily interact through hydrophobic contacts with target proteins .

Study 1: Antimicrobial Efficacy

A study tested various derivatives of dihydropyridazinones against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a butynyl substituent exhibited enhanced antibacterial properties compared to their unsubstituted counterparts.

Study 2: Cytotoxicity Assessment

In a comparative analysis of several dihydropyridazinone derivatives, one compound demonstrated an IC50 value significantly lower than doxorubicin in both A431 and Jurkat cell lines. This suggests that modifications to the dihydropyridazinone structure can lead to improved therapeutic agents for cancer treatment .

Q & A

Q. Optimization parameters :

  • Solvents : Ethanol or dimethylformamide (DMF) for reflux conditions (80–120°C) to enhance reaction rates .
  • Catalysts : Palladium/copper catalysts for efficient alkyne coupling with minimal by-products.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

[Basic] Which spectroscopic and chromatographic methods are critical for characterizing 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign signals to confirm the dihydropyridazinone core (e.g., δ 6.5–7.5 ppm for aromatic protons) and alkyne substituents (δ 1.8–2.5 ppm for methyl groups adjacent to triple bonds) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

[Advanced] How can researchers resolve contradictions in reported reactivity data for dihydropyridazinone derivatives?

Answer:
Discrepancies in reactivity (e.g., oxidation susceptibility, nucleophilic substitution rates) may arise from:

  • Variable reaction conditions : Differences in solvent polarity, temperature, or catalyst loading.
  • Impurity interference : By-products from incomplete purification affecting reactivity assays.

Q. Methodology :

Controlled replication : Reproduce studies using standardized protocols (e.g., fixed solvent ratios, inert atmospheres).

Orthogonal assays : Compare results from HPLC, kinetic studies, and spectroscopic monitoring to identify outliers .

Statistical analysis : Apply ANOVA or t-tests to assess significance of observed variations .

[Advanced] What strategies are effective for refining the crystal structure of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one using SHELX software?

Answer:
Key steps in SHELXL refinement :

Data collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) to obtain accurate intensity data.

Initial model building : Assign atomic positions based on electron density maps.

Parameter refinement : Adjust thermal displacement parameters (Uiso) and occupancy factors for disordered regions.

Validation : Check R-factors (<5%), residual density maps, and CIF files for compliance with IUCr standards .

Q. Handling challenges :

  • Twinning : Use TWIN/BASF commands in SHELXL to model twinned crystals.
  • Disorder : Apply PART/SUMP restraints for flexible alkyne substituents .

[Advanced] How can computational methods predict the interaction of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one with biological targets?

Answer:
Approaches :

Molecular docking (AutoDock Vina, Glide) :

  • Prepare the compound’s 3D structure (optimized with Gaussian09 at B3LYP/6-31G* level).
  • Dock into target active sites (e.g., kinase ATP-binding pockets) to estimate binding affinities (ΔG values) .

Molecular Dynamics (MD) simulations (GROMACS) :

  • Simulate ligand-protein complexes (50 ns trajectories) to assess stability and hydrogen-bonding interactions.

QSAR modeling : Corrogate substituent effects (e.g., alkyne length) with bioactivity data from analogues .

[Advanced] How does the but-2-yn-1-yl substituent influence the physicochemical properties of dihydropyridazinone derivatives?

Answer:
Comparative studies :

  • Lipophilicity : Measure logP values (shake-flask method) to compare with non-alkyne analogues. The alkyne group increases hydrophobicity (ΔlogP ≈ +0.5) .
  • Solubility : Use UV-spectroscopy in PBS (pH 7.4) to quantify aqueous solubility (typically <10 µM for alkyne derivatives).
  • Stability : Accelerated degradation studies (40°C/75% RH) show alkyne derivatives are prone to oxidation; stabilize with antioxidants (e.g., BHT) .

[Advanced] What experimental designs are optimal for studying the electrochemical behavior of 2-(But-2-yn-1-yl)-2,3-dihydropyridazin-3-one?

Answer:
Methods :

Cyclic Voltammetry (CV) :

  • Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in 0.1 M TBAP/CH₃CN.
  • Scan rates: 50–500 mV/s to identify reversible redox peaks (E₁/2 ≈ -1.2 V for dihydropyridazinone reduction) .

Controlled potential electrolysis : Isolate and characterize redox products via HPLC-MS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.